Cas no 2680878-06-0 (tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate)

Tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate is a specialized carbamate-protected aniline derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent, methoxy group, and nitro functionality—make it a versatile building block for constructing complex aromatic compounds. The tert-butyl carbamate (Boc) group provides selective protection for the amine, enabling further functionalization under controlled conditions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its reactivity in cross-coupling reactions and nucleophilic aromatic substitutions. Its stability and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes.
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate structure
2680878-06-0 structure
Product name:tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
CAS No:2680878-06-0
MF:C12H15BrN2O5
MW:347.161902666092
CID:5626799
PubChem ID:165922563

tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680878-06-0
    • EN300-28298051
    • tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
    • Inchi: 1S/C12H15BrN2O5/c1-12(2,3)20-11(16)14-10-8(15(17)18)5-7(13)6-9(10)19-4/h5-6H,1-4H3,(H,14,16)
    • InChI Key: WNVNFXSOXDLLHY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OC

Computed Properties

  • Exact Mass: 346.01643g/mol
  • Monoisotopic Mass: 346.01643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 93.4Ų

tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28298051-0.5g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-28298051-2.5g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28298051-0.1g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28298051-1g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0
1g
$928.0 2023-09-07
Enamine
EN300-28298051-5.0g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28298051-0.05g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28298051-0.25g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28298051-1.0g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-28298051-10g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0
10g
$3992.0 2023-09-07
Enamine
EN300-28298051-10.0g
tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate
2680878-06-0 95.0%
10.0g
$3992.0 2025-03-19

Additional information on tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate

Professional Introduction to Compound with CAS No. 2680878-06-0 and Product Name: tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate

The compound with the CAS number 2680878-06-0 and the product name tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure, characterized by a tert-butyl carbamate moiety linked to a 4-bromo-2-methoxy-6-nitrophenyl group, suggests a rich chemical reactivity that makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry.

Recent research in the domain of bioactive molecules has highlighted the importance of nitroaromatic compounds in medicinal chemistry. The presence of a nitro group in the 4-bromo-2-methoxy-6-nitrophenyl moiety imparts specific electronic properties to the molecule, which can be exploited for designing molecules with enhanced binding affinity and selectivity. This feature is particularly relevant in the development of novel therapeutic agents targeting various biological pathways. The bromo substituent further enhances the synthetic utility of this compound, allowing for further functionalization through cross-coupling reactions and other palladium-catalyzed transformations.

The tert-butyl carbamate group is another critical feature of this compound, serving as a protecting group for amine functionalities during synthetic protocols. This protective role is essential in multi-step syntheses where selective modification of different functional groups is required. Additionally, the tert-butyl carbamate group can be easily removed under mild acidic conditions, making it an ideal choice for regioselective deprotection strategies. These characteristics make tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate a versatile building block in the synthesis of more complex pharmacophores.

In the context of drug discovery, nitroaromatic compounds have been extensively studied for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The electron-withdrawing nature of the nitro group enhances the electrophilicity of adjacent aromatic rings, facilitating interactions with biological targets such as enzymes and receptors. The 4-bromo-2-methoxy-6-nitrophenyl moiety, therefore, presents an attractive scaffold for designing molecules with improved pharmacokinetic properties and reduced toxicity profiles.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. By leveraging molecular docking simulations, scientists can identify key interactions between tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate and potential drug targets. These studies have revealed that the compound exhibits promising binding affinities to several protein kinases, suggesting its utility as an inhibitor in oncology research. Furthermore, structural modifications based on this scaffold could lead to the development of novel therapeutics with enhanced efficacy and selectivity.

The synthesis of tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the nitro group into the aromatic ring can be achieved through classical nitration reactions or more modern electrochemical methods. Subsequent bromination and methylation steps further refine the molecular structure, preparing it for subsequent functionalization. The final step involves carbamoylation using a tert-butanol derivative under basic conditions, yielding the desired product in high yields and purity.

One of the most compelling aspects of this compound is its potential as a lead compound for drug discovery programs. By systematically varying substituents on the aromatic ring or modifying the carbamate group, researchers can generate libraries of derivatives with tailored biological activities. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. The ease with which tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate can be modified makes it an ideal candidate for structure-based drug design approaches.

From a mechanistic standpoint, understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological properties. For instance, studying how different substituents influence binding affinity can provide insights into structure-activity relationships (SAR). Such information is invaluable for designing molecules with improved pharmacokinetic profiles, including enhanced solubility and reduced metabolic clearance rates. Additionally, exploring how modifications affect off-target effects can help minimize side effects associated with small molecule drugs.

The role of computational tools in modern drug discovery cannot be overstated. Software packages such as Schrödinger’s Maestro or MOE (Molecular Operating Environment) allow researchers to perform virtual screening experiments efficiently. By integrating experimental data with computational predictions, scientists can prioritize compounds like tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate for further investigation based on their predicted biological activity rather than relying solely on experimental testing alone.

In conclusion,tert-butyl N-(4-bromo-2-methoxy-6-nitrophenyl)carbamate represents a promising candidate for pharmaceutical research due to its unique structural features and synthetic versatility. Its potential applications span multiple therapeutic areas, including oncology and antimicrobial therapy. As our understanding of biological systems continues to evolve through advances in genomics and proteomics,this compound will likely play an increasingly important role in developing next-generation therapeutics designed to address unmet medical needs effectively.

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